

Application Notes and Protocols for Urinary Organic Acid Profiling by GC-MS

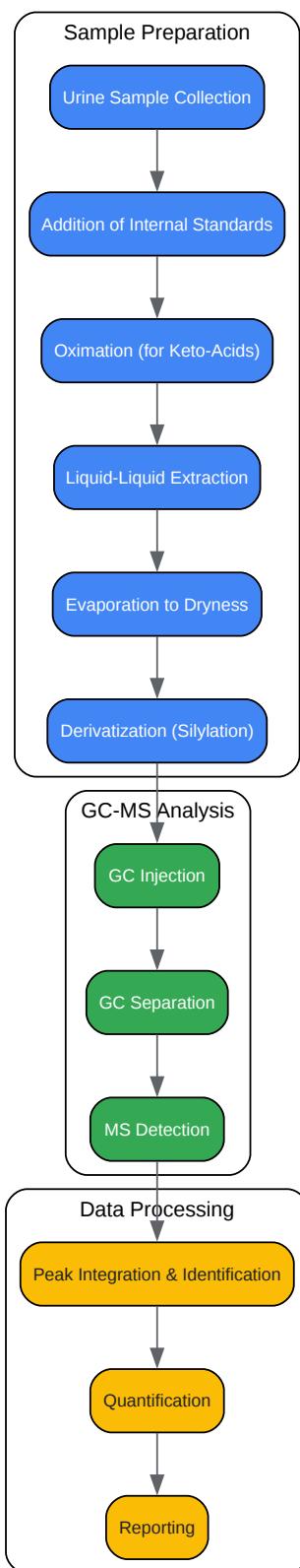
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methylsuccinic acid*

Cat. No.: *B050227*

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

Introduction

Urinary organic acid (UOA) analysis is a cornerstone in the diagnosis and monitoring of inherited metabolic disorders, also known as organic acidurias.^{[1][2]} These conditions result from enzymatic deficiencies in the metabolic pathways of amino acids, carbohydrates, and fatty acids, leading to the accumulation of specific organic acids in bodily fluids, including urine.^{[1][2]} Gas chromatography-mass spectrometry (GC-MS) is the gold standard technique for UOA profiling due to its high sensitivity, selectivity, and ability to identify and quantify a wide range of compounds in a single analysis. This application note provides a detailed protocol for the quantitative analysis of urinary organic acids by GC-MS, intended for use in clinical research and drug development settings.

Experimental Workflow

The overall workflow for urinary organic acid profiling by GC-MS involves sample preparation, including extraction and derivatization, followed by instrumental analysis and data processing.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for GC-MS based urinary organic acid profiling.

Experimental Protocols

This protocol describes a robust and widely used method for the extraction, derivatization, and analysis of organic acids from urine.

1. Materials and Reagents

- Urine samples
- Internal Standards (IS): Tropic acid and 2-Ketocaproic acid solution (1 mg/mL in methanol)
- Hydroxylamine hydrochloride solution (50 mg/mL in water)
- Sodium chloride
- Hydrochloric acid (HCl), 6M
- Ethyl acetate
- N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
- Pyridine
- Anhydrous sodium sulfate
- Glass centrifuge tubes (15 mL)
- GC vials with inserts
- Nitrogen evaporator
- Heating block/incubator
- Vortex mixer
- Centrifuge

2. Sample Preparation

- Sample Normalization: Measure the creatinine concentration of the urine sample. Transfer a volume of urine equivalent to 0.5 mg of creatinine into a 15 mL glass centrifuge tube.
- Internal Standard Addition: Add 50 μ L of the internal standard solution (Tropic acid and 2-Ketocaproic acid) to each urine sample.
- Oximation (for Keto-Acids): Add 0.5 mL of hydroxylamine hydrochloride solution to each tube. Vortex briefly and incubate at 60°C for 30 minutes. This step converts keto-acids to their more stable oxime derivatives.
- Acidification: After cooling to room temperature, acidify the samples to a pH of approximately 1 by adding 6M HCl dropwise.
- Extraction:
 - Add approximately 1 g of sodium chloride to each tube and vortex to saturate the aqueous phase.
 - Add 5 mL of ethyl acetate to each tube.
 - Vortex vigorously for 2 minutes to extract the organic acids.
 - Centrifuge at 2000 x g for 5 minutes to separate the layers.
 - Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
 - Repeat the extraction step with another 5 mL of ethyl acetate and combine the organic layers.
- Drying and Evaporation:
 - Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.
 - Transfer the dried extract to a clean tube and evaporate to complete dryness under a gentle stream of nitrogen at 40-50°C.

3. Derivatization

- To the dried residue, add 75 μ L of pyridine and 100 μ L of BSTFA + 1% TMCS.
- Cap the tubes tightly and vortex for 1 minute.
- Incubate at 70°C for 45 minutes to form the trimethylsilyl (TMS) derivatives of the organic acids.
- After cooling, transfer the derivatized sample to a GC vial with an insert for analysis.

4. GC-MS Analysis

- Gas Chromatograph: Agilent 7890B GC System (or equivalent)
- Mass Spectrometer: Agilent 5977A MSD (or equivalent)
- Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 μ m film thickness (or equivalent)
- Injection Volume: 1 μ L
- Injector Temperature: 280°C
- Injection Mode: Split (split ratio 10:1)
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- Oven Temperature Program:
 - Initial temperature: 70°C, hold for 2 minutes
 - Ramp 1: 5°C/min to 200°C
 - Ramp 2: 10°C/min to 300°C, hold for 5 minutes
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV

- Scan Range: m/z 50-600

5. Data Analysis and Quantification

- Peak Identification: Identify the organic acids based on their retention times and mass spectra by comparing them to a reference library of known compounds.
- Quantification: For each identified organic acid, create a calibration curve using standard solutions of known concentrations. Quantify the organic acids in the samples by relating the peak area of the analyte to the peak area of the internal standard. Results are typically expressed as mmol/mol creatinine.

Quantitative Data

The following tables provide reference ranges for commonly monitored urinary organic acids in a healthy population and typical findings in selected metabolic disorders. It is important to note that reference ranges can vary between laboratories and populations.[\[3\]](#)

Table 1: Reference Ranges of Selected Urinary Organic Acids in a Healthy Population

Organic Acid	Reference Range (mmol/mol creatinine)
Lactic Acid	< 25
Pyruvic Acid	< 1.90
3-Hydroxybutyric Acid	< 5
Acetoacetic Acid	< 2
Succinic Acid	< 20
Fumaric Acid	< 7
Malic Acid	< 2.62
2-Oxoglutaric Acid	< 18.94
Citric Acid	71.30 - 772.63
Adipic Acid	< 4.42
Suberic Acid	< 2.64
Ethylmalonic Acid	< 3.88
Methylmalonic Acid	< 1.64
Orotic Acid	< 5

Data compiled from multiple sources, ranges may vary.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 2: Altered Urinary Organic Acid Profiles in Selected Metabolic Disorders

Disorder	Key Diagnostic Organic Acids	Typical Findings (Compared to Healthy Population)
Maple Syrup Urine Disease (MSUD)	2-Ketoisocaproic acid, 2-Keto-3-methylvaleric acid, 2-Ketoisovaleric acid, 2-Hydroxyisovaleric acid	Markedly elevated levels of branched-chain ketoacids and their hydroxyacid derivatives. [6][7]
Methylmalonic Acidemia	Methylmalonic acid, Methylcitric acid, 3-Hydroxypropionic acid	Significantly elevated levels of methylmalonic acid.[8] Methylcitric and 3-hydroxypropionic acids are also often elevated.
Propionic Acidemia	3-Hydroxypropionic acid, Methylcitric acid, Propionylglycine	Markedly increased excretion of 3-hydroxypropionic acid and methylcitric acid.[8]
Glutaric Aciduria Type I	Glutaric acid, 3-Hydroxyglutaric acid	High concentrations of glutaric acid and 3-hydroxyglutaric acid.[8]
Urea Cycle Disorders	Orotic acid	Elevated orotic acid is a common finding, particularly in ornithine transcarbamylase (OTC) deficiency.[9]

Conclusion

The GC-MS method detailed in this application note provides a reliable and comprehensive approach for the quantitative profiling of urinary organic acids. This powerful tool is essential for the diagnosis and management of inherited metabolic disorders and can be a valuable asset in clinical research and the development of new therapeutic agents. Accurate quantification and interpretation of UOA profiles, in conjunction with other clinical findings, are crucial for improving patient outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. southees.nhs.uk [southees.nhs.uk]
- 2. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. usbiotek.com [usbiotek.com]
- 6. researchgate.net [researchgate.net]
- 7. revvity.com [revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. thekingsleyclinic.com [thekingsleyclinic.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Urinary Organic Acid Profiling by GC-MS]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b050227#gc-ms-protocol-for-urinary-organic-acid-profiling>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com